

# The Molecular Architecture of 2-Hydroxydibenzothiophene: A Technical Guide

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## Compound of Interest

Compound Name: **2-Hydroxydibenzothiophene**

Cat. No.: **B122962**

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## Introduction

**2-Hydroxydibenzothiophene**, also known by its IUPAC name dibenzothiophen-2-ol, is a heterocyclic aromatic compound. It belongs to the dibenzothiophene family, which consists of a central thiophene ring fused to two benzene rings.<sup>[1]</sup> The addition of a hydroxyl group to this tricyclic system imparts distinct chemical properties and potential biological activities. Dibenzothiophenes are notable as components of fossil fuels and as structural motifs in medicinal chemistry.<sup>[2]</sup> This guide provides a detailed overview of the molecular structure, physicochemical properties, and characterization of **2-Hydroxydibenzothiophene**, intended for researchers in chemistry and drug development.

## Molecular Structure and Physicochemical Properties

The fundamental structure of **2-Hydroxydibenzothiophene** is a rigid, planar polycyclic aromatic system. The core is composed of a dibenzo[b,d]thiophene skeleton with a hydroxyl substituent at the C2 position.

Caption: 2D Molecular Structure of **2-Hydroxydibenzothiophene**.

## Chemical Identifiers and Physicochemical Properties

Quantitative data for **2-Hydroxydibenzothiophene** has been aggregated from established chemical databases.

Property	Value	Reference
IUPAC Name	dibenzothiophen-2-ol	<a href="#">[1]</a>
CAS Number	22439-65-2	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>8</sub> OS	<a href="#">[1]</a>
Molecular Weight	200.26 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	200.02958605 Da	<a href="#">[1]</a>
Hydrogen Bond Donors	1	<a href="#">[1]</a>
Hydrogen Bond Acceptors	2	<a href="#">[1]</a>
Topological Polar Surface Area	48.5 Å <sup>2</sup>	<a href="#">[1]</a>
Rotatable Bond Count	0	<a href="#">[1]</a>

## Crystallographic Data

As of the date of this document, a comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield an experimentally determined crystal structure for **2-Hydroxydibenzothiophene**. Consequently, precise, experimentally verified data on bond lengths and angles for this specific molecule are not available. For related thiophene derivatives, bond lengths and angles are within normal ranges for sp<sup>2</sup>-hybridized carbon and sulfur atoms within aromatic systems.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for the confirmation of the molecular structure of **2-Hydroxydibenzothiophene**. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its functional groups and aromatic system.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

Nucleus	Expected Chemical Shift ( $\delta$ ) Range (ppm)	Expected Multiplicities	Notes
$^1\text{H}$	~9.0 - 10.0 (singlet, broad) ~7.0 - 8.5 (multiplets)	s (broad) d, dd, t, m	Phenolic -OH proton. Shift is dependent on solvent and concentration.
$^{13}\text{C}$	~150 - 160	s	C-OH carbon (C2).
			Aromatic carbons (11C). Quaternary carbons will appear as singlets, while protonated carbons will appear as doublets in a $^{13}\text{C}$ DEPT spectrum. HSQC experiments can correlate each proton to its attached carbon. <a href="#">[6]</a>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Notes
3200 - 3600	Strong, Broad	O-H stretch (phenolic)	The broadness is characteristic of hydrogen bonding. <a href="#">[8]</a>
3000 - 3100	Medium	Aromatic C-H stretch	Typical for sp <sup>2</sup> C-H bonds in aromatic rings. <a href="#">[9]</a>
1500 - 1600	Medium-Strong	C=C aromatic ring stretch	Multiple bands are expected in this region, characteristic of the aromatic system. <a href="#">[9]</a>
1200 - 1300	Strong	C-O stretch (phenolic)	A strong band confirming the presence of the phenol group.
675 - 900	Strong	C-H out-of-plane bend	The pattern of these bands can sometimes provide information on the substitution pattern of the aromatic rings. <a href="#">[8]</a>
600 - 700	Variable	C-S stretch	This vibration is often weak and can be difficult to assign definitively. For substituted thiophenes, C-S modes have been observed in the 687-710 cm <sup>-1</sup> range. <a href="#">[10]</a>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z Value	Interpretation	Notes
200	$[M]^{+}$ (Molecular Ion)	The molecular ion peak is expected to be prominent due to the stability of the aromatic system. The presence of sulfur would result in a characteristic $[M+2]^{+}$ isotope peak with an intensity of approximately 4.4% relative to the $[M]^{+}$ peak. <a href="#">[11]</a>
172	$[M-CO]^{+}$	Loss of a carbon monoxide molecule is a common fragmentation pathway for phenols.
171	$[M-CHO]^{+}$	Loss of a formyl radical is another characteristic fragmentation for hydroxylated aromatic compounds. <a href="#">[12]</a>
144	$[M-CO-C_2H_2]^{+}$	Subsequent loss of acetylene from the $[M-CO]^{+}$ fragment.
139	$[C_{11}H_7]^{+}$	Loss of the entire -S-OH fragment or related rearrangements.

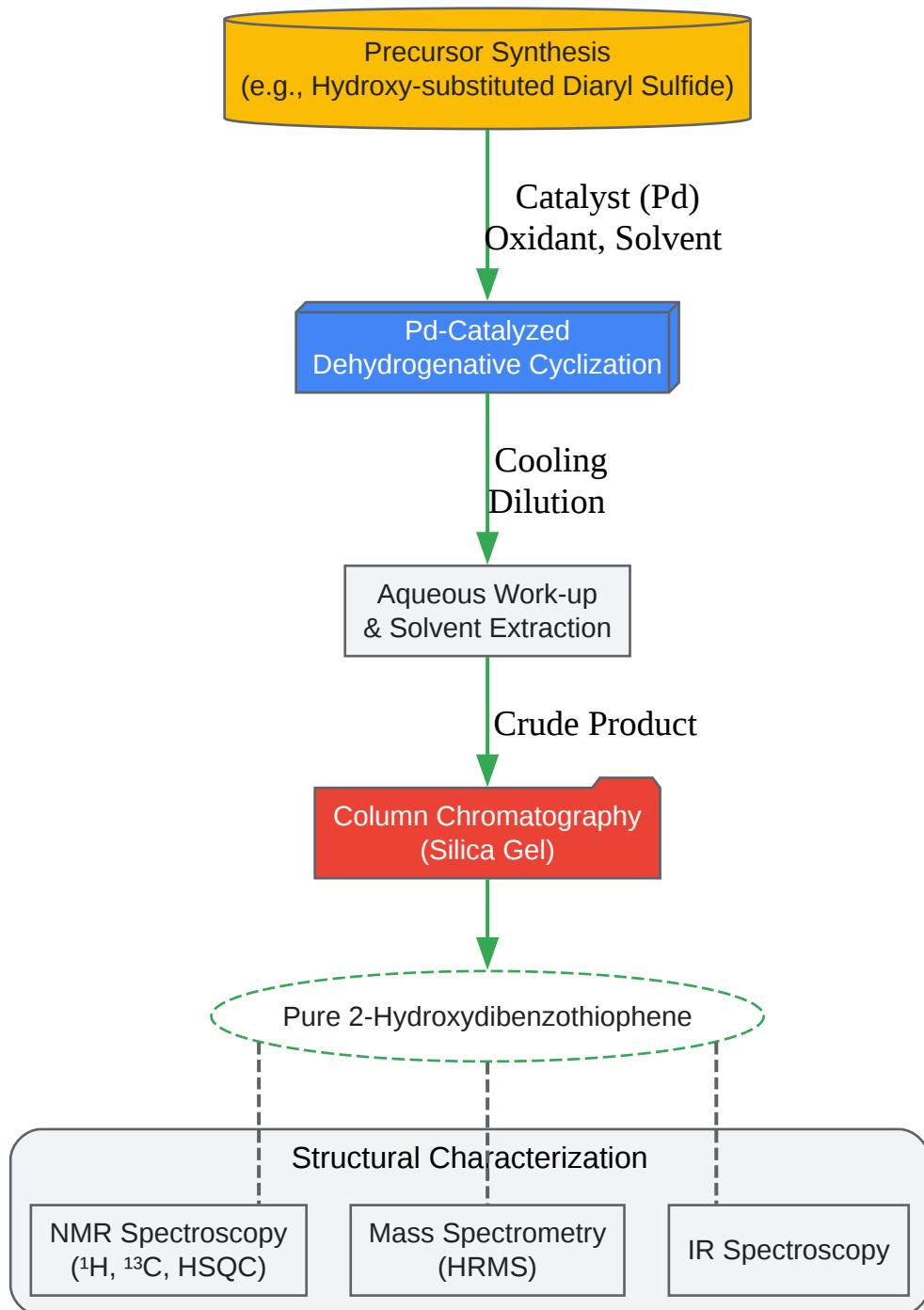
## Experimental Protocols

### Synthesis of 2-Hydroxydibenzothiophene

While a specific, optimized protocol for **2-Hydroxydibenzothiophene** is not detailed in the searched literature, a general and plausible synthetic approach involves the palladium-catalyzed intramolecular C-H functionalization of a suitably substituted diaryl sulfide.[\[13\]](#)

**General Protocol:**

- Starting Material Preparation: Synthesize an appropriate precursor, such as 2-mercaptophenol and a suitably activated halobenzene, to form a hydroxy-substituted diphenyl sulfide.
- Cyclization Reaction: A mixture of the diaryl sulfide precursor, a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ ), an oxidant (e.g.,  $\text{Cu}(\text{OAc})_2$  or  $\text{Ag}_2\text{CO}_3$ ), and a suitable solvent (e.g., DMA or xylene) is prepared in a reaction vessel.
- Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 100 to 140 °C for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **2-Hydroxydibenzothiophene**.

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Caption: General workflow for the synthesis and characterization of **2-Hydroxydibenzothiophene**.

## Protocol for Structural Characterization

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the elemental composition ( $C_{12}H_8OS$ ).<sup>[2]</sup> Tandem MS (MS/MS) is used to analyze the fragmentation pattern by selecting the molecular ion and subjecting it to collision-induced dissociation (CID), which helps confirm the structure.<sup>[14]</sup>
- **NMR Spectroscopy:** The purified compound is dissolved in a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ).  $^1H$  NMR,  $^{13}C$  NMR, and 2D NMR experiments like COSY and HSQC are conducted. The  $^1H$  spectrum confirms the number and environment of aromatic protons, while the  $^{13}C$  spectrum identifies the number of unique carbon atoms. 2D spectra establish connectivity within the molecule.<sup>[7]</sup>
- **Infrared Spectroscopy:** A sample is analyzed using an FT-IR spectrometer, typically as a thin film or KBr pellet. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the O-H, aromatic C-H, C=C, and C-O functional groups to confirm their presence.<sup>[10]</sup>

## Biological Context

A specific signaling pathway directly involving **2-Hydroxydibenzothiophene** has not been identified in the surveyed literature. However, the broader class of thiophene and benzothiophene derivatives is known for a wide spectrum of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, anticancer, and antitubercular effects.<sup>[15][16][17]</sup> The structural features of these compounds allow them to interact with various biological targets such as enzymes and receptors, making them valuable scaffolds in medicinal chemistry.<sup>[16][18]</sup> Further research is required to elucidate the specific biological roles and potential therapeutic applications of **2-Hydroxydibenzothiophene**.

## Conclusion

This guide has detailed the molecular structure and predicted spectroscopic characteristics of **2-Hydroxydibenzothiophene**. While experimental data for certain properties, particularly crystallography, remain to be published, a robust structural profile can be assembled from foundational chemical principles and data from related compounds. The provided general protocols for synthesis and characterization offer a framework for researchers working with this and similar heterocyclic molecules. The diverse biological activities associated with the

benzothiophene scaffold suggest that **2-Hydroxydibenzothiophene** may be a compound of interest for future investigations in medicinal chemistry and drug discovery.

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